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Cat. No.: B3093566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Lauroyl-1-deoxysphinganine (N-12:0-1-Deoxysphinganine) is a member of the 1-

deoxysphingolipid (deoxySL) family, a class of atypical sphingolipids implicated in various

pathological conditions, including hereditary sensory and autonomic neuropathy type 1

(HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-

hydroxyl group, rendering them resistant to canonical degradation pathways and leading to

their accumulation with cytotoxic effects.[3][4] Accurate detection and quantification of specific

N-acyl-1-deoxysphinganines, such as N-12:0-1-Deoxysphinganine, are crucial for

understanding their metabolism, pathophysiology, and for the development of potential

therapeutic interventions. This document provides a detailed overview of the mass

spectrometric fragmentation pattern of N-12:0-1-Deoxysphinganine, along with

comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern
The fragmentation of N-12:0-1-Deoxysphinganine by electrospray ionization tandem mass

spectrometry (ESI-MS/MS) in positive ion mode is characterized by specific neutral losses that

allow for its unambiguous identification and quantification. The protonated molecule [M+H]⁺ is

often observed, although its abundance may vary. The most characteristic fragmentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3093566?utm_src=pdf-interest
https://www.benchchem.com/product/b3093566?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953655/
https://www.caymanchem.com/product/13511/1-deoxysphinganine-m18-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5234722/
https://en.wikipedia.org/wiki/1-Deoxysphingolipids
https://www.benchchem.com/product/b3093566?utm_src=pdf-body
https://www.benchchem.com/product/b3093566?utm_src=pdf-body
https://www.benchchem.com/product/b3093566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3093566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


involves an initial loss of a water molecule from the sphingoid base, followed by the cleavage of

the amide bond, resulting in the loss of the lauroyl (C12:0) fatty acid.

Predicted Fragmentation of N-12:0-1-Deoxysphinganine (Molecular Weight: 483.88 g/mol )

Precursor Ion (m/z) Fragment Ion (m/z)
Description of Neutral
Loss

484.9 [M+H]⁺ 466.9 Loss of H₂O

484.9 [M+H]⁺ 284.3
Loss of Lauroyl group

(C₁₂H₂₄O) and H₂O

466.9 [M+H-H₂O]⁺ 284.3
Loss of Lauroyl group

(C₁₂H₂₄O)

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration

and resolution.

Experimental Protocols
Sample Preparation: Lipid Extraction from Biological
Matrices
This protocol is adapted for the extraction of sphingolipids from cultured cells or tissue

homogenates.

Materials:

Cell pellet (e.g., 1 x 10⁶ cells) or tissue homogenate (10-20 mg)[5]

Phosphate-buffered saline (PBS), ice-cold

Methanol (LC-MS grade), chilled at -20°C

Chloroform (LC-MS grade), chilled at -20°C

1-Butanol (LC-MS grade)
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Citrate/phosphate buffer (200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4.0)

[6][7]

Internal standard solution (e.g., C17-1-deoxysphinganine or other odd-chain N-acyl-1-

deoxysphinganine)

Vortex mixer

Centrifuge

Nitrogen evaporator or vacuum concentrator

Procedure:

Wash the cell pellet twice with ice-cold PBS and centrifuge to remove the supernatant. For

tissue homogenates, proceed to the next step.

Add a known amount of internal standard to the sample.

Add 250 µL of chilled methanol and 250 µL of chilled chloroform. Vortex vigorously for 2

minutes.

Add 60 µL of citrate/phosphate buffer (pH 4.0) and vortex briefly.[7]

Add 500 µL of 1-butanol and vortex vigorously for 1 minute.[7]

Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[7]

Carefully collect the upper organic phase into a new tube.

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC

mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
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Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[5]

Triple quadrupole or high-resolution mass spectrometer with an ESI source

LC Conditions:

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM

ammonium formate[5]

Flow Rate: 0.3 mL/min[5]

Column Temperature: 45°C[5]

Injection Volume: 5-10 µL

Gradient:

0-1 min: 30% B

1-12 min: Linear gradient to 100% B

12-15 min: Hold at 100% B

15.1-18 min: Return to 30% B for re-equilibration

MS/MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Operating Mode: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.5 kV
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Source Temperature: 150°C

Desolvation Temperature: 350°C

Collision Gas: Argon

MRM Transitions for N-12:0-1-Deoxysphinganine:

Precursor Ion (m/z): 484.9

Product Ion (m/z): 284.3

Collision Energy: Optimize for the specific instrument (typically 20-35 eV)

Signaling and Metabolic Pathway
1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it

utilizes alanine instead of its canonical substrate, serine. This metabolic shift can be induced by

serine deficiency or by mutations in SPT associated with HSAN1. The resulting 1-

deoxysphinganine is then N-acylated by ceramide synthases to form various N-acyl-1-

deoxysphinganines, including N-12:0-1-Deoxysphinganine. Due to the absence of the C1-

hydroxyl group, these molecules cannot be phosphorylated by sphingosine kinases to form a

"-1-phosphate" derivative, which is a key step in the canonical sphingolipid degradation

pathway.[3] This leads to their accumulation, causing cellular stress, particularly mitochondrial

and endoplasmic reticulum (ER) dysfunction, ultimately leading to cytotoxicity.[8] Recent

evidence suggests a potential detoxification pathway involving hydroxylation by cytochrome

P450 enzymes.[3]
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Caption: Metabolic pathway of N-12:0-1-Deoxysphinganine.
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Experimental Workflow
The overall workflow for the analysis of N-12:0-1-Deoxysphinganine involves several key

stages, from sample collection to data analysis.

Caption: Analytical workflow for N-12:0-1-Deoxysphinganine.

Conclusion
The methodologies outlined in this document provide a robust framework for the sensitive and

specific quantification of N-Lauroyl-1-deoxysphinganine. Accurate measurement of this and

other related 1-deoxysphingolipids is essential for elucidating their roles in disease and for the

evaluation of novel therapeutic strategies targeting their metabolic pathways. The provided

protocols and fragmentation data serve as a valuable resource for researchers in the field of

sphingolipid biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8386713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8386713/
https://www.benchchem.com/product/b3093566#mass-spectrometry-fragmentation-pattern-of-n-12-0-1-deoxysphinganine
https://www.benchchem.com/product/b3093566#mass-spectrometry-fragmentation-pattern-of-n-12-0-1-deoxysphinganine
https://www.benchchem.com/product/b3093566#mass-spectrometry-fragmentation-pattern-of-n-12-0-1-deoxysphinganine
https://www.benchchem.com/product/b3093566#mass-spectrometry-fragmentation-pattern-of-n-12-0-1-deoxysphinganine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3093566?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3093566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

